Cas no 2137887-35-3 (2-(5-bromo-1-methyl-1H-imidazol-4-yl)ethan-1-amine dihydrobromide)
2-(5-bromo-1-methyl-1H-imidazol-4-yl)ethan-1-amine dihydrobromide Chemical and Physical Properties
Names and Identifiers
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- 2-(5-bromo-1-methyl-1h-imidazol-4-yl)ethan-1-amine dihydrobromide
- 2-(5-bromo-1-methyl-1H-imidazol-4-yl)ethan-1-amine dihydrobromide
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2-(5-bromo-1-methyl-1H-imidazol-4-yl)ethan-1-amine dihydrobromide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-746711-0.05g |
2-(5-bromo-1-methyl-1H-imidazol-4-yl)ethan-1-amine dihydrobromide |
2137887-35-3 | 95% | 0.05g |
$232.0 | 2024-05-23 | |
| Enamine | EN300-746711-0.1g |
2-(5-bromo-1-methyl-1H-imidazol-4-yl)ethan-1-amine dihydrobromide |
2137887-35-3 | 95% | 0.1g |
$347.0 | 2024-05-23 | |
| Enamine | EN300-746711-0.25g |
2-(5-bromo-1-methyl-1H-imidazol-4-yl)ethan-1-amine dihydrobromide |
2137887-35-3 | 95% | 0.25g |
$494.0 | 2024-05-23 | |
| Enamine | EN300-746711-0.5g |
2-(5-bromo-1-methyl-1H-imidazol-4-yl)ethan-1-amine dihydrobromide |
2137887-35-3 | 95% | 0.5g |
$780.0 | 2024-05-23 | |
| Enamine | EN300-746711-2.5g |
2-(5-bromo-1-methyl-1H-imidazol-4-yl)ethan-1-amine dihydrobromide |
2137887-35-3 | 95% | 2.5g |
$1959.0 | 2024-05-23 | |
| Enamine | EN300-746711-5.0g |
2-(5-bromo-1-methyl-1H-imidazol-4-yl)ethan-1-amine dihydrobromide |
2137887-35-3 | 95% | 5.0g |
$2900.0 | 2024-05-23 | |
| Enamine | EN300-746711-10.0g |
2-(5-bromo-1-methyl-1H-imidazol-4-yl)ethan-1-amine dihydrobromide |
2137887-35-3 | 95% | 10.0g |
$4299.0 | 2024-05-23 | |
| A2B Chem LLC | AX60553-2.5g |
2-(5-bromo-1-methyl-1h-imidazol-4-yl)ethan-1-amine dihydrobromide |
2137887-35-3 | 95% | 2.5g |
$2098.00 | 2024-04-20 | |
| A2B Chem LLC | AX60553-5g |
2-(5-bromo-1-methyl-1h-imidazol-4-yl)ethan-1-amine dihydrobromide |
2137887-35-3 | 95% | 5g |
$3088.00 | 2024-04-20 | |
| A2B Chem LLC | AX60553-10g |
2-(5-bromo-1-methyl-1h-imidazol-4-yl)ethan-1-amine dihydrobromide |
2137887-35-3 | 95% | 10g |
$4561.00 | 2024-04-20 |
2-(5-bromo-1-methyl-1H-imidazol-4-yl)ethan-1-amine dihydrobromide Related Literature
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
Additional information on 2-(5-bromo-1-methyl-1H-imidazol-4-yl)ethan-1-amine dihydrobromide
2-(5-Bromo-1-Methyl-1H-Imidazol-4-Yl)Ethan-1-Amine Dihydrobromide: A Comprehensive Overview
The compound with CAS No 2137887-35-3, commonly referred to as 2-(5-bromo-1-methyl-1H-imidazol-4-yl)ethan-1-amine dihydrobromide, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development and material science. The imidazole ring at the core of this molecule plays a pivotal role in its reactivity and functionality, making it a valuable compound for researchers.
Recent studies have highlighted the importance of imidazole derivatives in medicinal chemistry, particularly in the design of bioactive compounds. The presence of the bromo group in this compound adds to its versatility, enabling it to participate in various chemical reactions such as nucleophilic substitutions and cross-coupling reactions. These reactions are crucial in synthesizing complex molecules with desired pharmacological properties.
The synthesis of 2-(5-bromo-1-methyl-1H-imidazol-4-yl)ethan-1-amine dihydrobromide involves a multi-step process that includes the formation of the imidazole ring followed by bromination and subsequent functionalization. Researchers have optimized these steps to achieve higher yields and better purity, which are essential for its use in downstream applications. The dihydrobromide salt form is particularly advantageous as it enhances solubility and stability, making it more suitable for biological assays.
In terms of applications, this compound has shown promise in the development of bioactive agents targeting various therapeutic areas. For instance, studies have demonstrated its potential as an antimicrobial agent, where the imidazole moiety contributes to its activity against bacterial and fungal pathogens. Additionally, its ability to act as a precursor for more complex molecules makes it a valuable intermediate in organic synthesis.
Recent advancements in computational chemistry have allowed researchers to predict the binding affinity of this compound with various biological targets. These studies provide insights into its potential as a lead compound for drug discovery programs. Furthermore, the use of machine learning algorithms has enabled the identification of novel synthetic routes and optimization strategies for this compound, enhancing its accessibility for large-scale production.
The structural flexibility of 2-(5-bromo-1-methyl-1H-imidazol-4-yl)ethan-1-amine dihydrobromide also makes it a candidate for applications in materials science. Its ability to form coordination complexes with metal ions has been explored for use in catalysis and sensor technologies. These applications underscore the versatility of this compound beyond traditional pharmaceutical uses.
In conclusion, 2-(5-bromo-1-methyl-1H-imidazol-4-yil)ethan-l-amine dihydrobromide is a multifaceted compound with significant potential across diverse fields. Its unique chemical properties, combined with recent advancements in synthesis and application techniques, position it as a key molecule for future research and development efforts.
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